Bis(4-methylpyridin-2-yl)methanone
Description
Bis(4-methylpyridin-2-yl)methanone is a symmetric diketone derivative featuring two 4-methylpyridin-2-yl groups linked via a central carbonyl group.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
bis(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O/c1-9-3-5-14-11(7-9)13(16)12-8-10(2)4-6-15-12/h3-8H,1-2H3 |
InChI Key |
UOBWAFQZNLOLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=NC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent positions (e.g., 4-methyl in the target compound) influence steric and electronic properties, affecting synthesis feasibility. For instance, alkylation of thienopyridine-based methanones failed due to steric constraints, necessitating alternative pathways .
- The presence of electron-withdrawing groups (e.g., chloro in ) may enhance reactivity but complicate purification.
Physical and Chemical Properties
Comparative data on thermal stability and crystallography highlight the role of substituents:
Key Observations :
Key Observations :
- Thiadiazole-containing methanones exhibit potent antimicrobial activity due to their ability to inhibit efflux pumps . The target compound’s pyridine rings may offer coordination sites for metal-binding applications instead.
- Benzophenone derivatives with hydroxyl/methoxy groups are effective UV absorbers , whereas the target compound’s methylpyridine groups might favor optoelectronic or catalytic uses.
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